s-(Lactoyl)glutathione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDCVUWILIYQF-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Biosynthesis and Enzymatic Pathways of S Lactoyl Glutathione
Enzymatic Production by Glyoxalase I (Lactoylglutathione Lyase; GLO1; EC 4.4.1.5)
Glyoxalase I (GLO1), also known as lactoylglutathione lyase, is the rate-limiting enzyme in the glyoxalase system. nih.govmdpi.com It catalyzes the isomerization of the hemithioacetal adduct, formed from methylglyoxal (B44143) and reduced glutathione (B108866), into the more stable S-D-lactoylglutathione. mdpi.comacs.orgportlandpress.com
The substrate for GLO1 is a hemithioacetal, which is formed from the reaction of methylglyoxal and reduced glutathione (GSH). portlandpress.comportlandpress.comresearchgate.net This initial step is crucial for sequestering the toxic methylglyoxal. wikipedia.orgwikiwand.com
The formation of the hemithioacetal precursor from methylglyoxal and reduced glutathione occurs spontaneously in the cell without enzymatic catalysis. wikipedia.orgwikipedia.orgnih.gov The reactive thiolate form of glutathione attacks the C1 carbonyl group of methylglyoxal, resulting in the formation of a hemithioacetal. wikipedia.orgresearchgate.net This rapid, non-enzymatic conjugation is the first step in the detoxification of methylglyoxal. wikipedia.orgnih.govresearchgate.net
Glyoxalase I catalyzes an intramolecular redox reaction, effectively shifting a hydrogen atom from C1 to C2 of the methylglyoxal moiety within the hemithioacetal substrate. wikipedia.orgwikiwand.com The mechanism involves the abstraction of a proton from the C1 carbon, leading to the formation of a cis-enediolate intermediate that is stabilized by a zinc ion in the active site. ebi.ac.uknih.govnih.gov This intermediate then undergoes a keto-enol tautomerization to form the S-2-hydroxyacylglutathione product. ebi.ac.uk
Interestingly, GLO1 can process both the (R)- and (S)-diastereomers of the hemithioacetal substrate, yet it stereospecifically produces (R)-S-lactoylglutathione. acs.orgebi.ac.uknih.gov This lack of stereospecificity in the initial substrate binding, but high stereospecificity in the product formation, is a unique characteristic of the enzyme. wikipedia.orgwikiwand.com The enzyme's ability to handle both diastereomers is attributed to the flexibility of certain active site residues. wikipedia.org While yeast glyoxalase I shows a preference for one diastereomer of the phenylglyoxal (B86788) hemithioacetal, it appears to act on both diastereomers of the methylglyoxal hemithioacetal without discrimination. nih.gov
Human Glyoxalase I is a homodimeric enzyme, with each monomer contributing to the formation of two active sites. acs.orgportlandpress.com A key feature of the active site is a catalytic metal ion, typically zinc (Zn²⁺) in human and yeast enzymes, which is essential for activity. wikipedia.orgacs.orgacs.org However, the enzyme exhibits a notable lack of specificity for the metal ion, with some bacterial versions utilizing nickel (Ni²⁺) or cobalt (Co²⁺). wikipedia.orgportlandpress.com
The metal ion is coordinated by several amino acid residues, including two glutamates (Glu99 and Glu172), one glutamine, and one histidine. nih.govacs.org The coordination geometry around the metal ion appears to be critical for catalysis. Active forms of the enzyme typically exhibit an octahedral geometry with two bound water molecules, whereas inactive forms, such as the zinc-bound E. coli enzyme, show a trigonal bipyramidal coordination with only one water molecule. acs.org The zinc ion plays an electrophilic role, directly coordinating with and stabilizing the enediolate intermediate. nih.govnih.gov The glutamate (B1630785) residues, particularly Glu172, are proposed to act as the catalytic base, abstracting a proton from the substrate to initiate the isomerization. acs.orgnih.govnih.gov
| Feature | Description | References |
|---|---|---|
| Enzyme Class | Lyase (EC 4.4.1.5) | wikipedia.orgebi.ac.uk |
| Function | Isomerization of methylglyoxal hemithioacetal to S-(Lactoyl)glutathione | portlandpress.comebi.ac.uk |
| Structure | Homodimer in many species | wikipedia.orgportlandpress.com |
| Cofactor | Metal ion (typically Zn²⁺ in humans, but can be Ni²⁺ or Co²⁺ in other organisms) | wikipedia.orgportlandpress.comacs.org |
| Active Site Residues | His126, Gln33, Glu99, Glu172 | acs.org |
Regulation of Glyoxalase I Activity
The activity of Glyoxalase I is subject to regulation at both the transcriptional and post-translational levels. The promoter region of the GLO1 gene contains several regulatory elements, including antioxidant response elements (ARE), metal-response elements (MRE), and insulin-response elements (IRE), suggesting a complex network of transcriptional control. portlandpress.comresearchgate.netnih.gov
Post-translational modifications also play a significant role in modulating GLO1 activity. For instance, phosphorylation of GLO1 on Tyrosine 136 has been shown to enhance its activity. nih.gov Interestingly, this phosphorylation is responsive to glucose levels, decreasing in hyperglycemic conditions, which could lead to a detrimental feedback loop where high glucose reduces GLO1 activity, leading to increased methylglyoxal levels. nih.gov Other reported post-translational modifications include phosphorylation on Threonine 106, which is mediated by PKA and CaMKII in response to TNF signaling. nih.gov
| Regulatory Level | Mechanism | Effect on Activity | References |
|---|---|---|---|
| Transcriptional | Antioxidant Response Element (ARE) | Upregulation by Nrf2 | portlandpress.comresearchgate.net |
| Metal-Response Element (MRE) | Regulation by metal ions | researchgate.netnih.gov | |
| Insulin-Response Element (IRE) | Regulation by insulin (B600854) | researchgate.netnih.gov | |
| Post-translational | Phosphorylation on Tyr136 | Increases activity | nih.gov |
| Phosphorylation on Thr106 | Modulates activity | nih.gov |
Enzymatic Catabolism of this compound
The product of the Glyoxalase I reaction, this compound, is subsequently hydrolyzed by the second enzyme of the glyoxalase system, Glyoxalase II (GLO2), also known as hydroxyacylglutathione hydrolase. wikiwand.comwikipedia.orgebi.ac.uk This enzymatic step is crucial for regenerating the reduced glutathione that was consumed in the initial non-enzymatic reaction with methylglyoxal, allowing it to participate in further detoxification cycles. wikiwand.comwikipedia.orgnih.gov
Glyoxalase II catalyzes the hydrolysis of the thioester bond in this compound, yielding D-lactate and reduced glutathione as the final products. wikipedia.orgwikiwand.comebi.ac.uk This completes the detoxification of methylglyoxal, converting it into a less harmful metabolite. wikipedia.org The coordinated action of Glyoxalase I and Glyoxalase II ensures the efficient removal of toxic alpha-oxoaldehydes and the maintenance of cellular homeostasis. wikipedia.orgebi.ac.uk
Hydrolysis by Glyoxalase II (Hydroxyacylglutathione Hydrolase; GLO2; EC 3.1.2.6)
The principal catabolic pathway for this compound is its hydrolysis by the enzyme Glyoxalase II (GLO2), also known as hydroxyacylglutathione hydrolase. nih.gov This enzymatic reaction is a critical step in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. nih.govmdpi.com
S-D-lactoylglutathione + H₂O ⇌ Glutathione + D-lactate wikipedia.org
The D-lactate produced can be further metabolized in the cell. wikipedia.org This stands in contrast to L-lactate, the common product of anaerobic glycolysis.
Glyoxalase II activity is not confined to a single cellular compartment. Isoforms of the enzyme are found in both the cytoplasm and the mitochondria. mdpi.comnih.govencyclopedia.pub In vertebrates, a single gene, HAGH, encodes both the cytosolic and mitochondrial forms of Glyoxalase II through the use of alternative initiation codons. mdpi.comnih.gov The mitochondrial isoform contains a targeting sequence at its N-terminus that directs it to the mitochondrial matrix. nih.gov
In contrast, organisms like yeast and higher plants possess separate genes that encode the cytosolic and mitochondrial GLO2 isoforms. mdpi.comencyclopedia.pub For instance, in Saccharomyces cerevisiae, Glo2p is the cytosolic isoform, while Glo4p is located in the mitochondrial matrix. nih.govresearchgate.netunivpm.it The presence of Glyoxalase II in mitochondria suggests a role for the glyoxalase system in detoxifying methylglyoxal produced within this organelle and potentially in supplying GSH to the mitochondrial matrix. nih.gov
| Organism Type | Genetic Basis | Cytoplasmic Isoform | Mitochondrial Isoform |
|---|---|---|---|
| Vertebrates | Single Gene (HAGH) with alternative initiation | Present | Present |
| Yeast (S. cerevisiae) | Separate Genes (GLO2 and GLO4) | Glo2p | Glo4p |
| Higher Plants | Separate Genes | Present | Present |
Glyoxalase II is a metalloenzyme, typically containing a binuclear zinc center in its active site, and is structurally classified as a metallo-β-lactamase. mdpi.comnih.govnih.gov The catalytic mechanism involves a hydroxide (B78521) ion, bridged between the two zinc ions, acting as a nucleophile. nih.govnih.gov
The proposed mechanism proceeds as follows:
The bridging hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the lactoyl group of this compound. nih.govlu.se
This attack forms a tetrahedral intermediate, which is stabilized by one of the zinc ions (Zn2). nih.gov
The carbon-sulfur bond of the thioester is then cleaved, facilitated by the other zinc ion (Zn1), which stabilizes the resulting thiolate anion of glutathione. nih.gov
This results in the release of D-lactate and the regeneration of reduced glutathione. nih.gov
Aspartate residues in the active site are also believed to play a role in proton transfer during the reaction. nih.gov The enzyme's activity is dependent on the presence of these divalent metal ions, with zinc being the most common, although in some organisms, an iron-zinc or iron-iron center can be found. lu.senih.gov
| Component | Role |
|---|---|
| Binuclear Zinc Center (Zn1 and Zn2) | Cofactors essential for catalysis |
| Bridging Hydroxide Ion | Acts as the nucleophile |
| Zn2 | Stabilizes the tetrahedral intermediate |
| Zn1 | Stabilizes the glutathione thiolate product |
| Aspartate Residues | Participate in proton transfer |
Alternative Degradation Pathways (e.g., via gamma-glutamyl transferase and dipeptidase, thiolesterases)
While Glyoxalase II is the primary enzyme for this compound hydrolysis, alternative degradation pathways exist. This compound can be metabolized by the sequential action of gamma-glutamyl transferase (GGT) and a dipeptidase. researchgate.netumaryland.edu GGT is a membrane-bound enzyme that can transfer the γ-glutamyl moiety of glutathione and its S-conjugates to an acceptor. wikipedia.org In this pathway, GGT would cleave the γ-glutamyl bond of this compound to yield S-lactoylcysteinylglycine. umaryland.edu Subsequently, a dipeptidase would hydrolyze the cysteinyl-glycine bond to release S-lactoylcysteine and glycine.
Additionally, this compound, as a thioester, can be a substrate for other, less specific thiolesterases. umaryland.edu These enzymes can hydrolyze the thioester bond to produce reduced glutathione and D-lactate, similar to the action of Glyoxalase II, though likely with different kinetic properties. umaryland.edu
Iii. Functional Significance of S Lactoyl Glutathione in Cellular Processes
Primary Role in Dicarbonyl Stress Detoxification
Cells are constantly exposed to endogenous and exogenous electrophiles, including reactive carbonyl species (RCS) that can damage cellular macromolecules. S-(Lactoyl)glutathione is central to the primary defense mechanism against this dicarbonyl stress, particularly that induced by methylglyoxal (B44143).
The principal pathway for detoxifying the highly reactive and cytotoxic glycolytic by-product, methylglyoxal (MGO), is the glyoxalase system. This compound is the key intermediate in this two-step enzymatic pathway. nih.govresearchgate.netbiorxiv.org
The process begins with the non-enzymatic reaction between methylglyoxal and reduced glutathione (B108866) (GSH) to form a hemithioacetal. nih.govresearchgate.net This initial step effectively captures the toxic MGO. Subsequently, the enzyme glyoxalase I (GLO1) catalyzes the isomerization of the hemithioacetal to form the stable thioester, S-D-lactoylglutathione. nih.govresearchgate.netmdpi.com In the final step, the enzyme glyoxalase II (GLO2), also known as hydroxyacylglutathione hydrolase, hydrolyzes this compound to yield D-lactate, a significantly less toxic molecule, and regenerates the initial glutathione molecule. nih.govresearchgate.netmdpi.comnottingham.ac.uk This recycling of GSH is crucial for maintaining the cell's antioxidant capacity and continuing the detoxification cycle. mdpi.com The combined action of these enzymes efficiently converts toxic MGO into a harmless metabolite, representing a pivotal defense against glycation and cellular damage. biorxiv.org
In certain bacteria, such as E. coli, this compound has an additional protective role. It acts as an activator for the KefGB potassium efflux system. nih.gov The accumulation of SLG signals the presence of electrophilic stress, triggering the efflux of potassium ions, which leads to a protective acidification of the cytoplasm. nih.gov
Table 1: Key Components of the Glyoxalase System
| Component | Abbreviation | Role |
|---|---|---|
| Methylglyoxal | MGO | A toxic reactive carbonyl species, the substrate for detoxification. |
| Glutathione | GSH | A cellular antioxidant that spontaneously reacts with MGO. |
| Glyoxalase I | GLO1 | Enzyme that converts the MGO-GSH hemithioacetal to this compound. |
| This compound | SLG | The stable thioester intermediate in the detoxification pathway. |
| Glyoxalase II | GLO2 | Enzyme that hydrolyzes SLG to D-lactate and regenerates GSH. |
While the glyoxalase pathway is the primary route for MGO detoxification, it functions within a broader network of cellular defenses against a variety of reactive carbonyl species (RCS). researchgate.net Other enzymatic systems, including aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs), also contribute to the neutralization of carbonyl compounds. mdpi.com
The conjugation of electrophiles with glutathione is a major detoxification strategy that is not limited to the glyoxalase system. mdpi.com Glutathione S-transferases (GSTs), for instance, catalyze the conjugation of GSH to a wide range of electrophilic compounds, facilitating their eventual elimination from the cell. mdpi.commdpi.com Therefore, the formation of this compound represents a specific and highly efficient branch of the broader glutathione-dependent defense system that protects cells from the harmful effects of RCS. The coordinated action of these multiple pathways ensures robust protection against carbonyl stress. scispace.com
Involvement in Post-Translational Protein Modifications
Beyond its role in detoxification, this compound has emerged as a key player in cellular regulation through its participation in post-translational protein modifications (PTMs). It serves as a donor molecule for the lactoyl group in a non-enzymatic modification process.
This compound can directly modify proteins without the requirement of a "writer" enzyme. The lactate (B86563) moiety is transferred from the sulfur atom of glutathione to a nucleophilic residue on a target protein.
Research has identified a novel PTM known as N-ε-lactoyl-lysine (LactoylLys), which arises from the non-enzymatic S-to-N acyl transfer of the lactate group from this compound to the epsilon-amino group of lysine (B10760008) residues on proteins. nih.govbiorxiv.orgnottingham.ac.uknih.gov This modification is directly dependent on the intracellular concentration of this compound; conditions that lead to an accumulation of this intermediate, such as the inhibition or genetic knockout of the GLO2 enzyme, result in a marked increase in LactoylLys modifications. nottingham.ac.uknih.gov This process establishes a direct link between glycolytic flux, methylglyoxal production, and the covalent modification of the proteome. nih.gov
The lactoylation of lysine residues originating from this compound displays a degree of specificity and is subject to cellular regulation.
Specificity: Studies have shown that LactoylLys modifications are particularly enriched on enzymes involved in the glycolytic pathway. nih.govnottingham.ac.uknih.gov This suggests a potential feedback mechanism where high glycolytic flux leads to increased MGO and subsequently SLG, which then modifies glycolytic enzymes, possibly altering their activity and regulating the pathway's output. nottingham.ac.uknih.gov For example, a study on the cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) from Arabidopsis thaliana identified N-lactoylation on six specific lysine residues following incubation with S-D-lactoylglutathione. sciety.org
Table 2: Summary of this compound Functions
| Cellular Process | Specific Role of this compound | Key Outcome |
|---|---|---|
| Dicarbonyl Detoxification | Stable intermediate in the glyoxalase pathway. | Conversion of toxic methylglyoxal to non-toxic D-lactate. |
Non-Enzymatic S-Acyl Transfer Mechanisms
N-Lactoylation of Lysine Residues
Impact on Protein Function and Cellular Processes (e.g., glycolytic enzymes, chromatin)
This compound (SLG), an intermediate of the glyoxalase pathway, is increasingly recognized for its role in modulating protein function and cellular processes through lactoylation, a post-translational modification. This modification, particularly the lactoylation of lysine and cysteine residues, can significantly alter the activity of proteins, thereby influencing key cellular pathways.
One of the notable impacts of SLG-mediated lactoylation is on glycolytic enzymes. Research has shown that D-lactyllysine modification, which can be derived from SLG, predominantly targets glycolytic enzymes. researchgate.net This modification acts as a feedback mechanism, inhibiting the activity of these enzymes. researchgate.net By downregulating glycolysis, SLG contributes to the intricate regulation of cellular energy metabolism.
Beyond its influence on metabolic enzymes, SLG plays a crucial role in epigenetic regulation through the lactoylation of histones. Histone lactoylation, driven by SLG, is associated with changes in chromatin structure and gene expression. nih.gov Specifically, increased levels of SLG can lead to elevated histone lactoylation, which in turn can potentiate inflammatory signaling in macrophages. nih.gov Studies have demonstrated that while lactoylation is linked to more compacted chromatin in an unstimulated state, upon stimulation, regions of the genome associated with lactoylation become significantly more accessible. nih.gov This suggests a dynamic role for SLG in modulating chromatin accessibility and transcriptional responses to cellular stimuli.
The table below summarizes the impact of this compound on protein function and cellular processes:
Table 1. Impact of this compound on Protein Function and Cellular Processes
| Target | Modification | Effect | Cellular Process |
|---|---|---|---|
| Glycolytic Enzymes | D-lactyllysine | Inhibition of enzyme activity | Negative feedback regulation of glycolysis |
| Histones | Histone lactoylation | Alters chromatin accessibility | Epigenetic regulation of gene expression, inflammatory signaling |
S-Lactoylation of Cysteine Residues
S-lactoylation is a post-translational modification involving the covalent attachment of a lactate molecule to the thiol group of a cysteine residue. pnas.org This modification is emerging as a significant mechanism by which cellular metabolism can directly influence protein function and signaling pathways. The accumulation of reactive metabolites derived from glycolysis, such as glyceraldehyde 3-phosphate, can lead to the non-enzymatic S-lactoylation of specific cysteine residues on proteins. researchgate.netpnas.org
A key protein identified as a target for S-lactoylation is the Kelch-like ECH-associated protein 1 (KEAP1). researchgate.netpnas.org KEAP1 is a crucial component of the cellular oxidative stress response, acting as a repressor of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). pnas.orgnih.gov Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.
Pharmacological inhibition of the glycolytic enzyme pyruvate (B1213749) kinase has been shown to cause a buildup of glyceraldehyde 3-phosphate, which in turn leads to the S-lactoylation of sensor cysteine residues on KEAP1. pnas.orgnih.gov This modification has been characterized as the addition of a +72 Da adduct, corresponding to a thioester linkage of lactate to the cysteine residue. pnas.org This non-enzymatic modification of KEAP1 disrupts its ability to repress NRF2. nih.gov
The S-lactoylation of KEAP1 has profound consequences for cellular signaling, particularly the activation of the NRF2-dependent antioxidant response. researchgate.netpnas.org Modification of the sensor cysteines on KEAP1 leads to the dissociation of NRF2. researchgate.net Once liberated from KEAP1, NRF2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. nih.gov This results in the transcriptional upregulation of a battery of antioxidant and detoxification enzymes. researchgate.netnih.gov
Therefore, S-lactoylation of KEAP1 serves as a direct link between glycolytic flux and the cellular oxidative stress response. pnas.org By sensing the accumulation of a glycolytic metabolite, the cell can activate a protective antioxidant program. This mechanism highlights how a post-translational modification driven by a metabolic intermediate can directly regulate a critical signaling pathway to maintain cellular homeostasis.
The table below summarizes the identification and consequences of S-lactoylation of KEAP1:
Table 2. Identification and Consequences of S-Lactoylation of KEAP1
| Protein | Modification Site | Inducing Metabolite | Effect on Protein | Downstream Signaling Event |
|---|---|---|---|---|
| KEAP1 | Sensor Cysteine Residues | Glyceraldehyde 3-phosphate | Inactivation of NRF2 repression | NRF2 dissociation and nuclear translocation |
| NRF2 | - | - | Activation | Upregulation of antioxidant gene expression |
Generation of Lactoyl-Coenzyme A from this compound
Recent research has uncovered a novel, non-enzymatic mechanism for the generation of lactoyl-Coenzyme A (lactoyl-CoA) from this compound. nih.gov This process involves a spontaneous S-to-S acyl transfer of the lactoyl group from SLG to Coenzyme A (CoA). nih.gov This discovery provides a previously unknown route for the formation of lactoyl-CoA, a metabolite with potential roles in cellular metabolism and regulation. The reaction is described as a direct transfer between the two thiol-containing molecules. nih.gov
Potential Interactions with S-Glutathionylation Pathways
This compound and its metabolism may have potential interactions with S-glutathionylation pathways, a reversible post-translational modification where glutathione is added to cysteine residues of proteins. creative-proteomics.comnih.gov This modification is a key regulator of protein function in response to oxidative stress. mdpi.com
One point of interaction involves the enzyme glyoxalase II (GLO2), which hydrolyzes SLG to D-lactate and reduced glutathione (GSH). nih.gov Interestingly, GLO2 has been suggested to promote S-glutathionylation of certain proteins, such as actin, in vitro. nih.gov The presence of both GLO2 and SLG has been shown to lead to higher levels of S-glutathionylation of actin's Cys374 residue compared to SLG or GSH alone. nih.gov Furthermore, the effect of SLG on actin S-glutathionylation was observed to be dose-dependent. nih.gov
This suggests a potential cross-talk where the components of the glyoxalase pathway, including its intermediate SLG, could influence the S-glutathionylation status of specific proteins, thereby modulating their function. nih.gov
Contribution to Cellular Redox Homeostasis
This compound plays a role in cellular redox homeostasis, primarily through its connection to the glutathione pool. researchgate.net Glutathione is a major cellular antioxidant and redox buffer, crucial for maintaining a reduced intracellular environment. nih.govmdpi.com
The hydrolysis of SLG by glyoxalase II regenerates reduced glutathione (GSH). nih.gov This replenishment of the GSH pool is vital for the cell's capacity to counteract oxidative stress. nih.gov Furthermore, SLG itself can be transported into mitochondria and hydrolyzed by mitochondrial GLO2, thereby increasing the intramitochondrial GSH concentration. researchgate.netnih.gov The mitochondrial GSH pool is critical for protecting against oxidative damage generated by the electron transport chain and for maintaining the integrity of mitochondrial DNA. nih.gov
By serving as a carrier of the glutathione moiety that can be released within cellular compartments like the mitochondria, SLG contributes to the maintenance of redox balance and the protection of cellular components from oxidative damage. researchgate.netnih.gov
Regulatory Roles in Cell Signaling and Gene Expression
Recent studies have unveiled a significant regulatory role for this compound in inflammatory processes, particularly within macrophages. nih.gov Elevated levels of this compound have been shown to act as a pro-inflammatory signal. nih.gov This effect is mediated, at least in part, through the process of histone lactoylation, a post-translational modification where a lactyl group is added to lysine residues on histone proteins. nih.govnih.gov
In inflammatory conditions, there is often a metabolic shift towards aerobic glycolysis, leading to increased production of lactate and its precursor, methylglyoxal. nih.gov This, in turn, can lead to an accumulation of this compound if the activity of GLO2 is insufficient to hydrolyze it. nih.gov Research has shown that in macrophages lacking GLO2, there is a significant increase in both intracellular this compound levels and histone lactoylation. nih.gov This accumulation corresponds with a potentiated inflammatory response when the cells are exposed to inflammatory stimuli like lipopolysaccharides. nih.govbiorxiv.org
These findings suggest that this compound, rather than intracellular lactate itself, may be a primary driver of histone lactoylation and a key contributor to inflammatory signaling. nih.govnih.gov The lactoylation of histones can alter chromatin accessibility and mediate transcriptional responses to inflammatory stimuli, thereby influencing the expression of pro-inflammatory genes. nih.gov
This compound is intrinsically linked to cellular redox status through its role in the glutathione cycle, which in turn influences the activity of key transcription factors like Nuclear factor-erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those involved in glutathione synthesis and recycling. nih.govnih.gov By contributing to the maintenance of the GSH pool, the metabolism of this compound indirectly supports the cellular environment necessary for proper Nrf2 function. nih.gov Nrf2 activation leads to the upregulation of genes containing antioxidant response elements (AREs), which helps protect cells from oxidative stress. nih.govnih.gov
The connection to Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response, is also significant. Given that this compound can modulate inflammatory signaling pathways, it consequently impacts the activation of NF-κB. nih.gov The pro-inflammatory effects observed with elevated this compound levels in macrophages suggest an upstream influence on the signaling cascades that lead to NF-κB activation and the subsequent transcription of inflammatory genes. nih.govresearchgate.net Downregulation of GLO2, leading to an accumulation of its substrate this compound, has been linked to the specific downregulation of NF-κB signaling during innate immune activation. researchgate.net
The cytoskeleton, a dynamic network of protein filaments, is crucial for various cellular functions, including cell shape, division, and intracellular transport. nih.gov Microtubules, a key component of the cytoskeleton, are polymers of α- and β-tubulin. nih.gov Early research has suggested a potential role for intermediates of the glyoxalase system, including this compound, in the regulation of microtubule assembly. nih.gov
A study conducted in 1975 reported that this compound, at concentrations higher than 1 mM, inhibited the assembly of microtubules in rat brain supernatants. nih.gov This suggests that fluctuations in the intracellular concentration of this compound could potentially influence microtubule dynamics. nih.gov The proposed mechanism may involve the modification of tubulin subunits, as the polymerization of tubulin is sensitive to the modification of its sulfhydryl residues. nih.gov While GLO2 activity has been found to be associated with tubulin, the precise molecular mechanisms by which this compound exerts this effect require further investigation. nih.gov
The glyoxalase system, and by extension the metabolism of this compound, has been linked to the regulation of cell proliferation and growth. mdpi.comatsjournals.org Rapidly proliferating cells, including cancer cells, often exhibit a high rate of glycolysis, which can lead to increased production of methylglyoxal. nih.gov Consequently, the activity of the glyoxalase system is often upregulated in these cells to cope with the increased toxic byproduct load. mdpi.com
An increase in glyoxalase I activity has been correlated with an increase in cell growth, protein synthesis, and DNA synthesis in certain cell types. mdpi.com Conversely, inhibition of the glyoxalase pathway has been explored as an anti-proliferative strategy. mdpi.com While much of the focus has been on the detoxification role of this pathway, the intermediate this compound itself may have direct or indirect regulatory effects on cell cycle progression. For instance, some studies have reported that high, non-physiological doses of S-D-Lactoylglutathione can induce growth arrest and decrease cellular viability, although further research is needed to confirm these effects under physiological conditions. mdpi.com The regeneration of glutathione through the hydrolysis of this compound is also critical for protecting proliferating cells from oxidative stress and maintaining the redox balance necessary for cell division. atsjournals.org
Energetic Aspects of this compound Metabolism
The metabolism of this compound is intrinsically linked to cellular energy dynamics, primarily through the high-energy nature of its internal thioester bond. This bond holds a significant amount of chemical potential energy, which is released upon its hydrolysis.
Detailed research has elucidated that this compound can be considered an "energy currency" within the cell, analogous in some respects to adenosine (B11128) triphosphate (ATP). nih.govnih.gov The hydrolysis of the thioester bond in this compound is a highly exergonic reaction, releasing a substantial amount of free energy. This energy release is notably greater than that from the hydrolysis of the phosphoanhydride bond in ATP, the cell's primary energy molecule. nih.gov
The free energy liberated during the hydrolysis of this compound to D-lactic acid and glutathione is sufficient to drive endergonic (energy-requiring) reactions. nih.gov This suggests that the breakdown of this compound could be coupled to processes such as the synthesis of ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403), although the direct coupling of this compound hydrolysis to ATP synthesis in a manner similar to substrate-level phosphorylation has not been fully established. nih.gov
Interactive Data Table: Comparison of Free Energy of Hydrolysis
| Compound | Bond Type | Standard Free Energy of Hydrolysis (ΔG°') |
| This compound | Thioester | -11.24 kcal/mol (-49.23 kJ/mol) |
| Adenosine Triphosphate (ATP) | Phosphoanhydride | -7.3 kcal/mol (-32 kJ/mol) |
This table illustrates the higher energy potential of the thioester bond in this compound compared to the terminal phosphoanhydride bond of ATP. nih.gov
Furthermore, the metabolic pathway involving this compound has significant implications for mitochondrial bioenergetics. This compound can be transported from the cytosol into the mitochondria in an ATP-independent process. nih.govnih.govresearchgate.net Within the mitochondrial matrix, the enzyme glyoxalase II catalyzes the hydrolysis of this compound, releasing glutathione and D-lactate. nih.govresearchgate.net
The D-lactate produced from this reaction can then be oxidized by mitochondrial enzymes. This oxidation process is linked to the electron transport chain, contributing to oxygen consumption and the generation of a mitochondrial membrane potential. nih.govresearchgate.net The membrane potential is a critical component of oxidative phosphorylation, the primary mechanism for ATP production in the cell. Therefore, by supplying a substrate for mitochondrial oxidation, the metabolism of this compound indirectly contributes to the cellular energy pool. nih.govresearchgate.net
The formation of this compound is a key step in the detoxification of methylglyoxal, a cytotoxic byproduct that is inevitably produced during high-flux glycolysis. mdpi.comresearchhub.commdpi.com Cells with high energy demands and consequently high rates of glycolysis, such as cancer cells and highly active neurons, are particularly reliant on the efficient functioning of the glyoxalase system to prevent methylglyoxal accumulation. researchhub.commdpi.com In this context, the metabolism of this compound is not only a detoxification pathway but also a mechanism intertwined with the energetic state of the cell.
Iv. Regulation and Interconnections of S Lactoyl Glutathione Metabolism
Transcriptional and Post-Translational Control of Glyoxalase Enzymes
The expression and activity of the glyoxalase enzymes, GLO1 and GLO2, are tightly controlled through a variety of transcriptional and post-translational mechanisms, allowing cells to adapt to changing levels of their substrate, the highly reactive dicarbonyl methylglyoxal (B44143) (MG).
Transcriptional Regulation:
The gene encoding GLO1 possesses a complex promoter region with several regulatory elements that enable a nuanced response to cellular signals. researchgate.netmdpi.com These include:
Antioxidant Response Element (ARE): This element facilitates the upregulation of GLO1 expression by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netportlandpress.com Under conditions of oxidative stress, Nrf2 is activated and binds to the ARE, increasing the transcription of GLO1 and enhancing the cell's capacity to detoxify MG. researchgate.netmdpi.com Nrf2 activators such as sulforaphane (B1684495) have been shown to induce GLO1 expression. portlandpress.com
Insulin (B600854) Response Element (IRE): The presence of an IRE suggests that GLO1 expression is modulated by insulin signaling, linking the glyoxalase system directly to glucose metabolism. mdpi.comportlandpress.com
Metal Response Element (MRE): This element indicates that GLO1 expression can be influenced by the concentration of metal ions within the cell. mdpi.comportlandpress.com
Other Elements: Binding sites for transcription factors like AP-2α and E2F4 are also present, indicating further layers of transcriptional control. researchgate.netportlandpress.com
Conversely, under hypoxic conditions, GLO1 expression can be inversely regulated by hypoxia-inducible factor 1α (HIF1α). researchgate.netmdpi.com
The gene for GLO2, known as hydroxyacylglutathione hydrolase (HAGH), is also subject to transcriptional regulation. A p53-response element has been identified, and the transcription factors p63 and p73, members of the p53 family, can up-regulate GLO2 expression. portlandpress.commdpi.com
| Regulatory Element/Factor | Associated Enzyme | Effect on Expression | Cellular Context/Stimulus |
| Nrf2 (via ARE) | GLO1 | Upregulation | Oxidative Stress researchgate.netmdpi.comportlandpress.com |
| Insulin (via IRE) | GLO1 | Modulation | Insulin Signaling mdpi.comportlandpress.com |
| Metal Ions (via MRE) | GLO1 | Modulation | Metal Homeostasis mdpi.comportlandpress.com |
| HIF1α | GLO1 | Downregulation | Hypoxia researchgate.netmdpi.com |
| p63 / p73 | GLO2 | Upregulation | Developmental Processes portlandpress.commdpi.com |
Post-Translational Control:
Beyond transcriptional control, the activity of glyoxalase enzymes is fine-tuned by post-translational modifications (PTMs). GLO1, in particular, is subject to several PTMs that can alter its stability and function. researchgate.net Known modifications include:
Phosphorylation: Phosphorylation of GLO1 at threonine 107 (T107) has been identified as a regulatory mechanism. mdpi.comresearchgate.netnih.gov For example, TNF-α can induce phosphorylation mediated by protein kinase A (PKA), which is linked to subsequent cellular responses. nih.gov
Nitrosylation: Modification of cysteine 139 through nitrosylation can impact GLO1 activity. mdpi.comresearchgate.net
Glutathionylation: The formation of a mixed disulfide between glutathione (B108866) and a cysteine residue on GLO1, known as glutathionylation, can significantly inhibit its enzymatic activity. researchgate.netnih.govnih.gov This provides a direct feedback mechanism where the redox state of the cell, reflected by the glutathione pool, can regulate the enzyme's function. nih.gov
Acetylation: GLO1 can be acetylated by the cytosolic sirtuin-2, although the precise impact of this modification on activity is not fully understood. mdpi.com
These modifications allow for rapid, transient adjustments to GLO1 activity in response to immediate cellular needs, such as a sudden increase in MG production. nih.gov
| Modification | Target Enzyme | Specific Site (if known) | Effect on Activity |
| Phosphorylation | GLO1 | Threonine 107 | Regulatory mdpi.comresearchgate.netnih.gov |
| Nitrosylation | GLO1 | Cysteine 139 | Regulatory mdpi.comresearchgate.net |
| Glutathionylation | GLO1 | Cysteine 139 | Inhibition nih.govnih.gov |
| Acetylation | GLO1 | - | Regulatory mdpi.com |
Metabolite-Mediated Regulation of Glyoxalase System Activity
The activity of the glyoxalase system is intrinsically linked to the availability and concentration of key metabolites, particularly its substrate and cofactor. S-(Lactoyl)glutathione itself is emerging as a bioactive molecule that can influence cellular processes.
This compound (SLG) , the product of the GLO1 reaction, is not merely a passive intermediate. Research has shown that SLG can be transported into mitochondria. researchgate.netnih.gov Inside the mitochondria, it can be hydrolyzed by the mitochondrial isoform of GLO2, releasing D-lactate and, importantly, regenerating GSH within the mitochondrial matrix. researchgate.netnih.gov This suggests that this compound can serve as an alternative supply of mitochondrial GSH, which is crucial for maintaining the organelle's redox balance and protecting against oxidative damage. researchgate.netnih.gov
Furthermore, this compound has been identified as a key mediator of a post-translational modification called histone lactoylation . nih.gov It can serve as a donor for the lactoyl group, which is transferred to lysine (B10760008) residues on histones. nih.gov This modification can alter chromatin structure and accessibility, thereby influencing gene expression. nih.gov This finding positions this compound as a signaling molecule that links the metabolic state (specifically, the rate of glycolysis and MG production) to the epigenetic regulation of the cellular response, particularly in inflammatory signaling. nih.gov
Cross-Talk with Glucose Metabolism and Glycolytic Flux
The this compound metabolic pathway is fundamentally interconnected with glucose metabolism, as its primary precursor, methylglyoxal (MG), is an unavoidable byproduct of glycolysis. nih.govjneurosci.org MG is formed primarily from the non-enzymatic degradation of the glycolytic triosephosphates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). mdpi.com
Consequently, the rate of glycolytic flux is a major determinant of MG production and, by extension, the amount of this compound synthesized. nih.govnih.gov Conditions that lead to a high rate of glycolysis, such as high glucose availability or the metabolic reprogramming seen in cancer cells, result in an increased generation of MG. nih.govmdpi.com This elevated MG load places a higher demand on the glyoxalase system for detoxification.
Insulin signaling, a key regulator of glucose uptake and metabolism, also influences the glyoxalase system. nih.gov Studies have shown that insulin stimulation can lead to an accumulation of both cellular MG and this compound, reflecting the increased flux of glycolytic intermediates. nih.govnih.gov This demonstrates a direct link between hormonal control of glucose metabolism and the activity of the glyoxalase pathway.
The brain, with its high energy and glucose consumption, provides a clear example of this cross-talk. jneurosci.org It is estimated that MG production accounts for 0.1–0.4% of the glycolytic flux, making the glyoxalase system critically important for protecting neural tissues from glycation damage. jneurosci.org Astrocytes, which exhibit high rates of glycolysis, have a significantly more active glyoxalase system compared to neurons, enabling them to protect neurons from MG toxicity. jneurosci.org
| Metabolic State | Glycolytic Flux | Methylglyoxal (MG) Production | Impact on this compound Metabolism |
| High Glucose | Increased | Increased | Increased demand on the glyoxalase system; higher this compound formation. mdpi.comnih.gov |
| Insulin Stimulation | Increased | Increased | Accumulation of cellular MG and this compound. nih.govnih.gov |
| Hypoxia | Increased (Anaerobic) | Increased | Potential for GLO1 downregulation, leading to MG stress. researchgate.netnih.gov |
| Cancer Metabolism | Increased | Increased | High reliance on the glyoxalase system for survival. nih.gov |
Dynamic Regulation in Response to Cellular Stress Conditions
The glyoxalase system and the metabolism of this compound are dynamically regulated as part of the cellular response to various stress conditions, particularly oxidative, hyperglycemic, and hypoxic stress.
Oxidative Stress: Oxidative stress and the glyoxalase system are bidirectionally linked. An accumulation of MG can induce the formation of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov Conversely, oxidative stress can impair the glyoxalase system by depleting its essential cofactor, GSH. nih.govmdpi.com The cell counters this through the Nrf2-ARE pathway. Oxidative stress activates Nrf2, which then upregulates GLO1 expression to enhance MG detoxification capacity. researchgate.netmdpi.com This represents a crucial stress-responsive defense mechanism against dicarbonyl glycation. mdpi.comyoutube.com Post-translational modifications, such as glutathionylation of GLO1, also provide a rapid, redox-sensitive mechanism to modulate enzyme activity in response to changes in the cellular redox environment. nih.gov
Hyperglycemic Stress: In conditions of high glucose, such as in diabetes, the increased glycolytic flux leads to a sustained overproduction of MG. nih.gov This chronic "dicarbonyl stress" can overwhelm the glyoxalase system, leading to an accumulation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications. nih.govtaylorandfrancis.com Overexpression of GLO1 has been shown to reduce the intracellular accumulation of AGEs under hyperglycemic conditions, highlighting the system's protective role. nih.gov
Hypoxic Stress: Under hypoxic (low oxygen) conditions, cells often rely more heavily on anaerobic glycolysis for energy production, which can increase the rate of MG formation. nih.gov Simultaneously, hypoxia can lead to the downregulation of GLO1 expression via HIF1α, creating a situation where MG production is high while the primary detoxification pathway is suppressed. researchgate.netnih.gov This mismatch can lead to a significant increase in intracellular MG levels and associated cellular damage.
| Stress Condition | Key Cellular Change | Regulatory Response of Glyoxalase System | Outcome |
| Oxidative Stress | Increased ROS, GSH depletion | Nrf2-mediated upregulation of GLO1 researchgate.netmdpi.commdpi.com; Redox-sensitive PTMs (e.g., glutathionylation) nih.gov | Enhanced detoxification to mitigate dicarbonyl stress. |
| Hyperglycemia | Increased glycolytic flux, high MG production | System may become overwhelmed nih.govtaylorandfrancis.com | Increased formation of AGEs, contributing to pathology. |
| Hypoxia | Increased anaerobic glycolysis, increased MG | HIF1α-mediated downregulation of GLO1 researchgate.netnih.gov | Accumulation of MG, potential for cellular damage. |
V. Research Methodologies and Analytical Approaches for S Lactoyl Glutathione Studies
Quantification of S-(Lactoyl)glutathione in Biological Samples
Accurate measurement of this compound in various biological matrices is fundamental to understanding its physiological and pathological significance. Researchers employ several methods, each with distinct advantages and limitations, to determine the concentration of this thioester.
Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of this compound. nih.govnih.gov LC-MS/MS methods offer high selectivity, allowing for the precise measurement of the target analyte even in complex biological samples. nih.govnih.gov For absolute quantification, stable isotope-labeled internal standards are often employed to correct for variations in sample preparation and instrument response. nih.gov This approach enables the determination of absolute concentrations of this compound in cells and tissues, providing valuable data for metabolic studies. nih.govnih.gov Sample preparation typically involves deproteinization, often with acids like perchloric acid or 5-sulfosalicylic acid, to remove interfering proteins before analysis. nih.govnih.gov To prevent the oxidation of thiol-containing compounds during sample processing, derivatization with reagents such as monobromobimane (B13751) can be utilized. nih.govresearchgate.net
A recently developed 2D-HPLC-MS/MS method allows for the quantification of lactoylglutathione without the use of ion-pairing agents, which can sometimes suppress the mass spectrometry signal. unifi.it This enhances the sensitivity of detection. Another sensitive LC-MS/MS method has been developed for the absolute quantification of total glutathione (B108866), which involves the reduction of glutathione disulfide with dithiothreitol. nih.gov This method demonstrates high repeatability and recovery, with a limit of detection of 0.01 μM. nih.gov
Historically, the presence of S-D-Lactoylglutathione was detected by its characteristic light absorption in the low ultraviolet region, with a maximum absorbance at a wavelength of 235 nm. nih.gov Spectrophotometric assays often utilize a wavelength of 240 nm for its determination. nih.gov One two-step spectrophotometric method involves the enzymatic conversion of this compound to glutathione (GSH) by glyoxalase II, followed by the detection of the released GSH. nih.gov The GSH is measured by adding 1-chloro-2,4-dinitrobenzene (B32670) and glutathione S-transferase, and the resulting chromophore, S-2,4-dinitrophenylglutathione, is monitored at 340 nm. nih.gov
High-performance liquid chromatography (HPLC) with spectrophotometric detection is another widely used technique. nih.govnih.gov A common approach involves reverse-phase HPLC to separate this compound from other components in the sample, followed by detection of its thioester chromophore at around 233 nm. nih.gov This method requires sample deproteinization and may include a partial purification step using solid-phase extraction to enhance accuracy. nih.gov While robust, it's important to note that some GLO2-based assays have been suggested to potentially overestimate this compound levels. nih.gov
| Method | Principle | Detection | Key Features |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Mass Spectrometer | High sensitivity and specificity; allows for absolute quantification with internal standards. nih.govnih.govnih.gov |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength (e.g., 240 nm). | Spectrophotometer | Relatively simple and cost-effective; can be used in enzymatic assays. nih.gov |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance (e.g., 233 nm). | UV Detector | Good for routine quantification; requires sample cleanup for complex matrices. nih.gov |
Functional Characterization of Glyoxalase Enzymes and Related Pathways
Understanding the function of the glyoxalase enzymes, glyoxalase I (Glo1) and glyoxalase II (Glo2), is crucial for comprehending the metabolism of this compound. wikipedia.org These enzymes catalyze the formation and hydrolysis of this compound, respectively. wikipedia.org
To study the properties of glyoxalase enzymes in detail, they are often produced in large quantities using recombinant protein expression systems. rndsystems.comnih.gov The genes encoding these enzymes can be cloned into expression vectors and introduced into host organisms like Escherichia coli or yeast. nih.govnih.gov This allows for the overexpression of the target protein, which can then be purified from the host cell lysate. nih.govnih.gov
Affinity chromatography is a common and effective purification technique. nih.gov For instance, glyoxalase II has been purified from rat liver using Affigel blue and carbobenzoxyglutathione-Sepharose 4B affinity chromatography. nih.gov Fusion tags, such as the glutathione S-transferase (GST) tag, can also be genetically engineered onto the protein to facilitate single-step purification using immobilized glutathione. The purity of the recombinant protein is typically assessed by techniques like SDS-PAGE. rndsystems.com
Once purified, the kinetic properties of the glyoxalase enzymes can be determined through in vitro assays. nih.gov These studies measure the rate of the enzymatic reaction under various substrate concentrations to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govresearchgate.net For glyoxalase I, the substrate is the hemithioacetal formed from methylglyoxal (B44143) and glutathione, while for glyoxalase II, it is S-D-lactoylglutathione. nih.govresearchgate.net The reaction can be monitored spectrophotometrically by following the change in absorbance at 240 nm. nih.gov
Kinetic data can be analyzed using models like the Michaelis-Menten equation to understand the enzyme's efficiency and substrate affinity. nih.govresearchgate.net For example, in situ kinetic analysis of glyoxalase II in Saccharomyces cerevisiae showed saturation kinetics with a Km of 0.32 ± 0.13 mM for S-D-lactoylglutathione. nih.govresearchgate.net Mechanistic studies, sometimes aided by computational methods like density functional theory, aim to elucidate the precise chemical steps involved in the catalytic process. nih.gov These studies have provided detailed insights into the roles of active site residues and metal cofactors in the enzymatic reactions. nih.govebi.ac.uk
Genetic and Cell-Based Models for Studying this compound Biology
Genetic and cell-based models are indispensable for investigating the biological roles of this compound and the glyoxalase system in a physiological context. Model organisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been instrumental in this research. nih.govnih.gov
By creating genetically modified strains, for example, by deleting the genes encoding glyoxalase I (gloA) or glyoxalase II (gloB), researchers can study the consequences of disrupting this metabolic pathway. nih.govresearchgate.net Such studies have revealed the critical role of this compound in activating potassium efflux systems in E. coli, which contributes to tolerance against electrophiles like methylglyoxal. nih.gov
Gene Knockout/Knockdown Models (e.g., GLO2-deficient cells)
To elucidate the specific function of the glyoxalase pathway and the consequences of this compound accumulation, researchers utilize gene knockout and knockdown models. A primary target for this approach is the gene encoding Glyoxalase 2 (GLO2), the enzyme responsible for hydrolyzing SLG into D-lactate and regenerating reduced glutathione (GSH). By disrupting this critical step, these models create a state where SLG levels are expected to rise, allowing for the study of its downstream effects.
A common technique for creating these models is the CRISPR/Cas9 gene-editing system, which has been used to generate global GLO2 knockout (KO) mice. nih.govnih.govresearchgate.net Studies on these GLO2 KO mice have provided significant insights. Under baseline conditions, the animals develop normally and exhibit no significant changes in liver concentrations of methylglyoxal, glyoxal (B1671930), ascorbic acid, or glutathione. nih.govnih.govresearchgate.net This suggests a lack of a unique, overt phenotype under normal physiological conditions, indicating that the glyoxalase pathway may not be essential for optimal health when the system is not under metabolic stress. nih.govnih.gov
However, more detailed biochemical analysis revealed subtle, sex-specific alterations. For instance, male GLO2 KO mice showed significantly lower plasma levels of glycolate (B3277807) compared to their wild-type counterparts, a difference not observed in females. nih.govnih.gov Despite this change, urinary oxalate (B1200264) excretion, a potential downstream product of glyoxal metabolism, remained unchanged, suggesting that glyoxal is not a major contributor to endogenous oxalate synthesis in healthy mice. nih.govnih.gov Plasma D-lactate levels were also similar between the knockout and wild-type animals. researchgate.net
Beyond whole-animal models, cellular models are also crucial. For example, studies have shown that in the context of innate immune activation, NF-κB signaling can lead to the downregulation of GLO2 expression. mdpi.com This functional "knockdown" results in the accumulation of SLG, which can then act as a donor for a non-enzymatic post-translational modification known as D-lysine lactoylation on proteins. mdpi.com
The table below summarizes key findings from studies using GLO2-deficient models.
| Model System | Parameter Measured | Key Finding | Reference |
|---|---|---|---|
| GLO2 Knockout Mouse | General Development | Normal development and no overt phenotype under baseline conditions. | nih.govnih.govresearchgate.net |
| GLO2 Knockout Mouse | Liver Metabolites (Methylglyoxal, Glyoxal, GSH) | No significant changes compared to wild-type. | nih.govnih.gov |
| GLO2 Knockout Mouse (Male) | Plasma Glycolate | Significantly lower (approx. 35%) plasma glycolate levels. | nih.govresearchgate.net |
| GLO2 Knockout Mouse | Plasma D-Lactate | No significant difference compared to wild-type. | researchgate.net |
| GLO2 Knockout Mouse | Urinary Oxalate | No significant difference compared to wild-type. | nih.gov |
| Innate Immune Cells | GLO2 Expression (NF-κB activation) | NF-κB signaling attenuates GLO2 expression. | mdpi.com |
| Innate Immune Cells | This compound (LGSH) | Accumulation of LGSH following GLO2 downregulation. | mdpi.com |
Stable Isotope Tracing and Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of metabolites through a metabolic network. wikipedia.org This method is essential for understanding the dynamics of pathways that produce this compound precursors, such as glycolysis, and the activity of the glyoxalase system itself. MFA moves beyond static measurements of metabolite concentrations to provide a dynamic view of cellular metabolism. creative-proteomics.com
The core of MFA involves the use of stable isotope-labeled substrates, such as ¹³C-glucose or ¹⁵N-glutamine. humanmetabolome.com These non-radioactive heavy isotopes act as tracers. wikipedia.org When cells are cultured with these labeled substrates, the heavy atoms are incorporated into downstream metabolites as they move through various biochemical reactions. humanmetabolome.com
For studying the glyoxalase pathway, ¹³C-labeled glucose is a common tracer. humanmetabolome.com The carbon atoms from glucose are tracked as it is metabolized through glycolysis. creative-proteomics.com This leads to the formation of labeled methylglyoxal, a key precursor to this compound. researchgate.net The labeled methylglyoxal then reacts with glutathione, and the ¹³C label is subsequently found in this compound and its final product, D-lactate.
Researchers use techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the mass isotopomer distribution in these key metabolites. wikipedia.org By analyzing the specific patterns and proportions of labeled atoms in the products, it is possible to calculate the relative and absolute fluxes through the interconnected pathways. creative-proteomics.com For example, this approach can quantify what proportion of cellular glucose is being shunted into the pathway that generates methylglyoxal and subsequently detoxified via the glyoxalase system, versus being directed through other branches of central carbon metabolism like the TCA cycle or pentose (B10789219) phosphate (B84403) pathway. humanmetabolome.comcreative-proteomics.com Specific protocols have been developed for the quantitative tracing of isotopes into the glutathione synthesis pathway, which is critical for understanding the complete dynamics of this compound formation and breakdown. nih.govelsevierpure.com
Chemical Probes and Activity-Based Protein Profiling for Lactoylation Studies
While genetic models can alter the landscape of metabolites, chemical tools are required to directly observe and identify the proteins that are modified as a result. Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that uses small-molecule chemical probes to directly assess the functional state of enzymes and other proteins within a complex biological sample. nih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP measures protein activity, providing a more accurate picture of cellular function. bitesizebio.com
In the context of this compound, a key area of interest is protein lactoylation, a post-translational modification (PTM) where a lactyl group is added to a protein, often on a lysine (B10760008) residue. To study this PTM, researchers have developed bioorthogonal chemical reporters. nih.govresearchgate.net These reporters are specially designed analogues of lactate (B86563) that contain a chemically accessible tag, such as an alkyne or azide (B81097) group. researchgate.net
A prominent example is an alkynyl-functionalized L-lactate analogue known as YnLac. nih.govrsc.org The strategy for using such a probe involves several steps:
Metabolic Labeling: Live cells are incubated with the YnLac probe. The cellular machinery metabolically incorporates this lactate analogue into proteins as if it were natural lactate, resulting in proteins that are "tagged" with an alkyne group at the site of lactoylation. nih.gov
Cell Lysis and Conjugation: The cells are lysed, and the entire proteome is collected. The alkyne-tagged proteins are then conjugated to a reporter molecule using a highly specific and efficient bioorthogonal reaction, such as the copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". nih.gov
Detection and Identification: The reporter molecule can be a fluorophore (for visualization via in-gel fluorescence scanning or microscopy) or an affinity handle like biotin (B1667282) (for enrichment of the labeled proteins). bitesizebio.comnih.gov The enriched proteins can then be identified using mass spectrometry-based proteomics, revealing the specific sites of lactoylation across the proteome. nih.gov
This chemical reporter strategy has been instrumental in expanding the known scope of protein lactoylation beyond histones to include many previously uncharacterized non-histone proteins. nih.govrsc.org It provides a powerful tool to identify novel substrates and investigate the regulatory mechanisms governing this modification. nih.gov
The table below provides examples of chemical probes used for lactoylation studies.
| Probe Name | Description | Application | Reference |
|---|---|---|---|
| YnLac | An alkynyl-functionalized L-lactate analogue. | Metabolic labeling of lactoylated proteins for fluorescence detection and proteomic identification. | nih.govrsc.org |
| p-H4K16laAlk | An alkyne-functionalized peptide probe mimicking lactoylated Histone H4 at lysine 16. | Used to capture potential "readers" and "erasers" (e.g., deacetylases) of lysine lactoylation. | cityu.edu.hk |
| p-H4K16la-NBD | A fluorescence probe designed to continuously detect delactylation activity. | Biochemical assays to measure the activity of enzymes that remove lactyl groups. | cityu.edu.hk |
Vi. Comparative Biochemical Aspects and Evolutionary Conservation
Occurrence and Activity across Prokaryotic and Eukaryotic Organisms
The glyoxalase pathway is ubiquitously present in organisms ranging from bacteria and yeast to plants and mammals, underscoring its fundamental role in managing the cytotoxic byproduct of glycolysis, methylglyoxal (B44143). While the core enzymatic reactions are conserved, the genetic organization and enzyme characteristics show significant diversity.
In many prokaryotes, such as Escherichia coli, and in animals, the glyoxalase I (GLYI) and glyoxalase II (GLYII) enzymes are typically encoded by single genes. researchgate.net In contrast, plant genomes often feature multigene families for these enzymes. researchgate.net For instance, the model plant Arabidopsis thaliana possesses a family of GLYI genes. This genetic redundancy may afford plants enhanced regulatory flexibility to respond to a wide array of metabolic and environmental stresses that can lead to increased methylglyoxal production.
Comparative studies of glyoxalase I enzymes from different sources reveal notable structural and kinetic differences. The enzyme from yeast (Saccharomyces cerevisiae) is a monomer with a molecular weight of approximately 32,000 Daltons. nih.gov In contrast, mammalian glyoxalase I is a dimer with a molecular weight of around 46,000 Daltons. nih.gov Immunological analyses further distinguish these enzymes, with antibodies raised against mammalian glyoxalase I not reacting with the yeast enzyme, suggesting distinct evolutionary origins. nih.gov Despite these structural differences, the kinetic properties show a degree of convergent evolution, with both yeast and mammalian enzymes exhibiting high catalytic efficiency, close to the diffusion-controlled limit. nih.gov
The activity of the glyoxalase system is tightly linked to the availability of glutathione (B108866). This is a key factor in both prokaryotic and eukaryotic cells for detoxifying methylglyoxal. nih.gov The pathway's presence across such a vast range of organisms highlights the ancient and persistent challenge posed by methylglyoxal toxicity.
Table 1: Comparative Properties of Glyoxalase I in Different Organisms
| Feature | Yeast (Saccharomyces cerevisiae) | Mammals (e.g., Human, Rat) |
|---|---|---|
| Gene Organization | Typically single gene | Typically single gene |
| Quaternary Structure | Monomer | Dimer |
| Molecular Weight (approx.) | 32,000 Da | 46,000 Da |
| Immunological Cross-Reactivity | Distinct from mammalian enzymes | Related among mammalian species |
| Catalytic Efficiency (kcat/Km) | High (near diffusion limit) | High (near diffusion limit) |
Phylogenetic Analysis of Glyoxalase System Homologs
Analysis of plant glyoxalase I proteins suggests a complex evolutionary trajectory, with evidence for origins from different prokaryotic ancestors for the two metal-dependent forms of the enzyme. nih.gov The expansion of the glyoxalase I gene family in plants is a result of gene duplication events, leading to functional diversification and adaptation to specific developmental stages and environmental conditions.
The glyoxalase protein family is structurally and functionally diverse. researchgate.net Phylogenetic analysis indicates that while the enzymes evolved from a common ancestor, they have followed different evolutionary paths, leading to a broad substrate profile and adaptation to various divalent metal ions for their activity. researchgate.net This evolutionary plasticity has allowed the glyoxalase system to be integrated into the specific metabolic networks of a wide range of organisms.
Evolutionary Pressure for Methylglyoxal Detoxification Systems
The primary evolutionary driver for the maintenance of the glyoxalase system is the potent and unavoidable toxicity of its substrate, methylglyoxal. Methylglyoxal is a reactive dicarbonyl compound formed as a spontaneous byproduct of glycolysis, a central metabolic pathway. nih.gov Its high reactivity makes it a potent glycating agent, capable of modifying cellular macromolecules.
Methylglyoxal readily reacts with the nucleophilic side chains of amino acids in proteins, particularly arginine and lysine (B10760008), as well as with lipids and nucleic acids. nih.gov This non-enzymatic modification leads to the formation of advanced glycation end products (AGEs). nih.gov The accumulation of AGEs can have severe consequences for cellular function:
Protein Misfolding and Aggregation: Modification of proteins by methylglyoxal can disrupt their native conformation, leading to loss of function and promoting the formation of protein aggregates. nih.gov
Enzyme Inactivation: The glycation of active site residues can irreversibly inactivate enzymes, disrupting metabolic pathways.
DNA Damage: Reaction with nucleotides can lead to mutations and strand breaks. mdpi.com
Cellular Stress and Apoptosis: The accumulation of damaged macromolecules triggers cellular stress responses and can ultimately lead to programmed cell death. nih.gov
The deleterious effects of methylglyoxal-induced glycation are implicated in a range of pathologies, including diabetic complications, neurodegenerative diseases, and the aging process. nih.gov The constant endogenous production of this toxic metabolite has exerted a strong and continuous selective pressure on virtually all forms of life to evolve and maintain efficient detoxification mechanisms. The glyoxalase system, which converts methylglyoxal into the less toxic D-lactate via the intermediate S-(Lactoyl)glutathione, is the most prominent and efficient of these systems. mdpi.com The ubiquity and efficiency of this pathway are a testament to the critical evolutionary necessity of controlling methylglyoxal levels to ensure cellular integrity and organismal survival.
Vii. Future Directions and Unexplored Avenues in S Lactoyl Glutathione Research
Elucidation of Molecular Mechanisms Underlying Specific Lactoylation Events
While protein lactylation has been identified as a significant post-translational modification (PTM), the precise molecular mechanisms governing its specificity, particularly those involving S-(Lactoyl)glutathione, remain an active area of investigation. nih.gov It is understood that lysine (B10760008) residues can be lactoylated through a non-enzymatic S-to-N acyltransfer from SLG. nih.govbiorxiv.org This process is distinct from the proposed enzyme-catalyzed lactoylation that utilizes lactoyl-CoA. nih.govbiorxiv.org
A key area for future research is to understand what dictates the specificity of this non-enzymatic modification. Evidence suggests that the local protein microenvironment plays a crucial role. For instance, the presence of a nearby cysteine residue can significantly facilitate the S-to-N transfer of the lactyl group from SLG to a proximal lysine. researchgate.net This occurs through an initial reaction of SLG with the cysteine thiol to form a reversible S-lactylated intermediate, which then facilitates the final transfer to lysine. researchgate.net
Further research should focus on:
Structural analysis: High-resolution structural studies of proteins known to be lactoylated can reveal common structural motifs or specific amino acid constellations that favor non-enzymatic modification by SLG.
Kinetic studies: Investigating the kinetics of the S-to-N acyltransfer in the presence of various facilitating factors (like proximal cysteines) can quantify their impact on reaction rates.
Proteome-wide mapping: Advanced proteomic techniques are needed to map specific lactoylation sites that arise directly from SLG and to differentiate them from those potentially generated via lactoyl-CoA dependent pathways. A recent lactylome profiling study identified over 2,000 lactylation sites following the accumulation of SLG, indicating the widespread nature of this modification. researchgate.net
| Research Question | Proposed Approach | Rationale |
| What determines the protein targets for SLG-mediated lactoylation? | Structural biology (X-ray crystallography, NMR) and computational modeling. | To identify specific structural motifs or amino acid residues that facilitate the non-enzymatic acyltransfer from SLG. |
| How efficient is the non-enzymatic lactoylation process? | In vitro kinetic assays with purified proteins and SLG. | To measure reaction rates and understand the influence of factors like pH and the presence of other residues (e.g., cysteine). |
| Which lactoylation events are specifically driven by SLG in vivo? | Development of advanced mass spectrometry techniques and metabolic labeling. | To distinguish between SLG-driven non-enzymatic lactoylation and potential enzyme-catalyzed pathways. |
Identification of Novel this compound-Interacting Proteins and Pathways
The known interactome of this compound is currently limited, primarily centered on the enzymes of the glyoxalase system. Glyoxalase II (GLO2) is a key interacting protein that hydrolyzes SLG into D-lactate and regenerates glutathione (B108866) (GSH). researchgate.netnih.gov Beyond its role as a substrate, SLG has been shown to have direct biological activities, suggesting interactions with other proteins and pathways.
For example, in Escherichia coli, SLG acts as a signaling molecule that activates the KefGB potassium efflux system, which is critical for survival under electrophilic stress. nih.govnih.gov In human cells, SLG has been observed to stimulate the assembly of microtubules, implying an interaction with components of the cytoskeleton. umaryland.edunih.gov The accumulation of SLG, resulting from the downregulation of GLO2 during an immune response, leads to widespread protein lactoylation, suggesting a broad, yet uncharacterized, range of potential protein interactions. researchgate.net
Future efforts to expand the known SLG interactome should include:
Affinity-based proteomics: Using immobilized SLG or clickable SLG analogues to capture and identify binding proteins from cell lysates.
Computational screening: In silico docking studies to predict potential binding partners based on protein structures.
Genetic and functional screens: High-throughput screens to identify genes or pathways that are sensitive to changes in intracellular SLG levels.
| Known Interacting Protein/System | Organism/Cell Type | Functional Consequence of Interaction |
| Glyoxalase II (GLO2) | Eukaryotes, Prokaryotes | Hydrolysis of SLG to D-lactate and GSH. researchgate.netnih.gov |
| KefGB Potassium Efflux System | Escherichia coli | Activation of potassium efflux, leading to cytoplasmic acidification and protection against methylglyoxal (B44143). nih.govnih.gov |
| Microtubules | Human Neutrophils | Stimulation of microtubule assembly. nih.gov |
Role of this compound in Inter-Organelle Communication
Emerging evidence points to a significant role for this compound in the communication between cellular compartments, particularly between the cytosol and mitochondria. While glutathione is synthesized exclusively in the cytosol, it is essential for maintaining the redox homeostasis within mitochondria. nih.govmdpi.com Research has demonstrated that SLG can be transported from the cytosol into the mitochondrial matrix. nih.govresearchgate.net
This transport is notable for several reasons:
It appears to utilize a different transport mechanism than that for GSH itself, as indicated by different transport kinetics. nih.govresearchgate.net
The transport is not dependent on ATP. nih.govresearchgate.net
Once inside the mitochondria, SLG is hydrolyzed by the mitochondrial isoform of glyoxalase II, releasing D-lactate and, crucially, supplementing the mitochondrial GSH pool. nih.govresearchgate.net
This pathway establishes SLG as an alternative carrier for delivering GSH equivalents into the mitochondria, thereby linking the cytosolic glyoxalase system directly to mitochondrial redox maintenance. nih.gov The D-lactate produced from SLG hydrolysis can also be oxidized by a mitochondrial D-lactate dehydrogenase, contributing to mitochondrial respiration. nih.govresearchgate.net
Unexplored avenues in this area include:
Transport to other organelles: Investigating whether SLG can be transported into other organelles, such as the nucleus or the endoplasmic reticulum, where glutathione also plays critical roles. mdpi.commdpi.com
Regulation of transport: Identifying the specific transporters responsible for moving SLG across the mitochondrial membranes and understanding how this transport is regulated under different metabolic conditions.
Signaling roles: Determining if the flux of SLG into organelles serves as a signaling mechanism to communicate cytosolic metabolic status to organellar machinery.
| Organelle Communication | Mechanism | Significance |
| Cytosol to Mitochondria | SLG is transported across the mitochondrial membranes via an ATP-independent mechanism. nih.govresearchgate.net | SLG serves as a carrier to supply the mitochondrial matrix with glutathione, which is essential for redox balance and protecting against oxidative damage. nih.govresearchgate.net |
| Hydrolysis of SLG by mitochondrial GLO2 releases D-lactate and GSH. nih.gov | The released D-lactate can be used as a fuel source for mitochondrial respiration. nih.gov |
Development of Targeted Modulators for Research Applications
To dissect the specific functions of this compound, the development of targeted chemical tools to modulate its intracellular concentration and activity is essential. Currently, the levels of SLG are primarily manipulated indirectly by targeting the enzymes of the glyoxalase pathway.
Approaches for developing targeted modulators include:
Inhibitors of Glyoxalase II (GLO2): Designing specific and potent inhibitors of GLO2 would allow for the controlled accumulation of endogenous SLG. This has been achieved genetically by knocking out the GLO2 gene, which leads to increased SLG levels and enhanced inflammatory signaling. nih.govbiorxiv.org Small molecule inhibitors would offer more acute and tunable control.
Activators of Glyoxalase II (GLO2): Conversely, small molecule activators of GLO2 could be used to deplete SLG levels, helping to elucidate the consequences of its absence.
SLG Analogues and Mimics: The synthesis of non-hydrolyzable SLG analogues could help identify and characterize SLG-binding proteins without the complication of its rapid turnover by GLO2. These analogues could also be used to probe the structural requirements for SLG interactions.
Modulators of SLG Transport: Once the transporters responsible for SLG movement across organellar membranes are identified, specific inhibitors could be developed. This would allow researchers to study the specific role of SLG in inter-organelle communication.
The development of such tools will be invaluable for moving beyond correlational studies and establishing a causal link between SLG and various cellular processes.
| Modulator Type | Target | Desired Effect | Research Application |
| Small Molecule Inhibitor | Glyoxalase II (GLO2) | Increase intracellular this compound levels. | Studying the downstream effects of SLG accumulation, such as protein lactoylation and inflammatory signaling. nih.gov |
| Small Molecule Activator | Glyoxalase II (GLO2) | Decrease intracellular this compound levels. | Investigating the physiological roles that are dependent on a basal level of SLG. |
| Non-hydrolyzable Analogue | SLG-binding proteins | Act as a stable probe to identify and characterize interacting proteins. | Affinity purification of novel SLG effectors; structural studies of SLG-protein complexes. |
| Transport Inhibitor | Mitochondrial SLG Transporter | Block the import of SLG into mitochondria. | Elucidating the specific contribution of the SLG transport pathway to mitochondrial redox homeostasis. nih.gov |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying S-(lactoyl)glutathione in biological samples?
- Methodology : High-performance liquid chromatography (HPLC) with pre-column derivatization using 2,4-dinitrofluorobenzene (DNFB) is a gold standard. This method achieves a linear detection range of 4.05–8.15 μmol/L for this compound and 1.45 μmol/L–1.45 mmol/L for its cysteine analog, with recovery rates of 90.0 ± 3.2% and 95.3 ± 3.1% in bovine lens homogenates .
- Critical parameters : Column type (Zorbax ODS), eluent composition (acetate buffer/acetonitrile gradients), and monitoring wavelength (375 nm) are critical for resolving stereoisomers and avoiding peak overlap .
Q. What is the physiological significance of this compound in cataract formation?
- Experimental evidence : In galactose-induced cataracts in rats, this compound and its cysteine analog decrease rapidly, mirroring trends in free amino acid depletion. This suggests their role as biomarkers for oxidative stress in lens tissue .
- Validation : Correlate concentrations with glutathione reductase/peroxidase activity assays to confirm redox imbalance .
Q. How can researchers synthesize and purify this compound for in vitro studies?
- Synthesis : React L-bromosuccinic acid with glutathione or cysteine in alkaline conditions (e.g., NaOH/Na₂CO₃). Use ion-exchange chromatography (Diaion SK and Amberlite CG-50 columns) for purification .
- Challenges : Control stereoisomer formation during synthesis, as asymmetric carbons in dicarboxyethyl groups lead to chromatographic peak splitting .
Advanced Research Questions
Q. How should researchers address contradictory chromatographic data caused by stereoisomerism in this compound?
- Analysis : Use chiral columns (e.g., Zorbax ODS) and optimize eluent pH (3.65) to resolve stereoisomers. Validate peaks using synthetic standards and spiked recovery experiments .
- Troubleshooting : If dual peaks persist, consider enantiomerization kinetics. For example, Nishiyama & Kunimori demonstrated that S-(N-ethylmaleimide)-glutathione derivatives undergo rapid racemization, requiring immediate post-synthesis analysis .
Q. What experimental designs are optimal for studying this compound’s role in oxidative stress mitigation?
- Model systems : Use E. coli expressing glutathione synthetase (gshF), reductase (GSHR1), and peroxidase (GPX5) under ROS-inducible promoters. Survival assays under H₂O₂ exposure and GSH-Glo™ luminescence assays can quantify antioxidative capacity .
- Controls : Include strains expressing fluorescent proteins to isolate glutathione-specific effects. Measure enzyme kinetics (Km, Vmax) to validate catalytic efficiency .
Q. How can researchers reconcile discrepancies in this compound recovery rates across species?
- Case study : Bovine lens homogenates show 90–95% recovery, while rodent models exhibit rapid depletion during cataractogenesis. Address this by standardizing tissue preparation (e.g., methanol extraction protocols) and accounting for species-specific glutathione metabolism .
- Statistical rigor : Apply ANOVA to compare interspecies variance and use principal component analysis (PCA) to identify confounding factors (e.g., age, diet) .
Q. What strategies improve detection limits for this compound in low-abundance samples?
- Enhancements : Pre-concentrate samples via SpeedVac evaporation and optimize DNFB reaction times (1 hour at room temperature). Couple HPLC with mass spectrometry (LC-MS) for sub-μmol/L sensitivity .
- Validation : Spike samples with isotopically labeled internal standards (e.g., ¹³C-glutathione) to correct for matrix effects .
Methodological Considerations
- Data interpretation : Always cross-reference HPLC results with enzymatic assays (e.g., glutathione reductase activity) to avoid false positives from structurally similar metabolites .
- Ethical reporting : Disclose stereoisomer ratios and recovery rates in supplementary materials, adhering to Beilstein Journal guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
